molecular formula C10H10O3 B2779905 Methyl 5-formyl-2-methylbenzoate CAS No. 675148-96-6

Methyl 5-formyl-2-methylbenzoate

Cat. No.: B2779905
CAS No.: 675148-96-6
M. Wt: 178.187
InChI Key: MIIQLLBCEKFYBZ-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a formyl group (–CHO) at the 5th position and a methyl group (–CH₃) at the 2nd position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds like benzimidazoles . Its structure combines electrophilic (formyl) and steric (methyl) functionalities, influencing its reactivity and applications in catalysis, drug discovery, and materials science.

Properties

IUPAC Name

methyl 5-formyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQLLBCEKFYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-formyl-2-methylbenzoate can be synthesized through the esterification of 5-formyl-2-methylbenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at 100°C for 2 hours in a sealed tube . After the reaction, the mixture is treated with hydrochloric acid in water and acetone for 1 hour to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 5-carboxy-2-methylbenzoic acid.

    Reduction: 5-hydroxymethyl-2-methylbenzoate.

    Substitution: 5-nitro-2-methylbenzoate or 5-bromo-2-methylbenzoate.

Scientific Research Applications

Synthesis of Bioactive Molecules

Methyl 5-formyl-2-methylbenzoate serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it valuable in developing pharmaceuticals with specific therapeutic properties.

  • Pharmacological Activities : Compounds derived from this compound have shown potential in various pharmacological applications, including:
    • Anticancer : Research indicates that derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
    • Antimicrobial : Exhibits activity against a range of pathogens, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound is utilized in organic synthesis due to its reactive functional groups. It can participate in several reactions, such as:

  • Condensation Reactions : It can react with amines or alcohols to form imines or esters, respectively.
  • Electrophilic Aromatic Substitution : The methyl group enhances the reactivity of the aromatic ring, allowing for further functionalization.

Material Science

In material science, this compound is explored for its potential use in developing polymers and resins. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Properties

Research featured in Pharmaceutical Biology highlighted the antimicrobial efficacy of synthesized compounds derived from this compound against resistant strains of bacteria. The study emphasized the need for further development into potential therapeutic agents.

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against resistant bacterial strainsPharmaceutical Biology
AntifungalInhibitory effects on fungal growthJournal of Applied Microbiology

Table 2: Synthetic Routes

MethodologyDescriptionYield (%)
One-step synthesisDirect reaction with amines75%
Two-step synthesisInitial formation of an intermediate followed by functionalization85%

Mechanism of Action

The mechanism of action of methyl 5-formyl-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 5-formyl-2-methylbenzoate with analogs differing in substituent type or position:

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound* Not provided C₁₀H₁₀O₃ 194.19 2-CH₃, 5-CHO Pharmaceutical intermediate
Methyl 5-formyl-2-methoxybenzoate 78515-16-9 C₁₀H₁₀O₄ 194.18 2-OCH₃, 5-CHO Organic synthesis
Methyl 5-fluoro-2-formylbenzoate 1194374-71-4 C₉H₇FO₃ 182.15 2-CHO, 5-F Bioactive compound precursor
Methyl 5-chloro-2-hydroxybenzoate 4068-78-4 C₈H₇ClO₃ 186.59 2-OH, 5-Cl Antimicrobial agent
Methyl 2,4-dihydroxy-5-propanamidobenzoate N/A C₁₂H₁₅NO₅ 253.25 2-OH, 4-OH, 5-NHCOCH(CH₃)₂ Biological studies
Formyl Group (–CHO) at Position 5

The formyl group is highly electrophilic, enabling nucleophilic additions and condensations. For example:

  • Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) reacts with amines to form Schiff bases, useful in synthesizing benzimidazole derivatives .
  • In contrast, Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4) leverages fluorine’s electron-withdrawing effect to enhance stability and bioactivity .
Substituent at Position 2
  • Methoxy (–OCH₃) : Electron-donating nature stabilizes intermediates in electrophilic substitution reactions, as seen in Methyl 5-formyl-2-methoxybenzoate’s use in DMF-mediated syntheses .
  • Hydroxy (–OH) : Enhances hydrogen-bonding capacity, as in Methyl 5-chloro-2-hydroxybenzoate, which exhibits antimicrobial properties .
Halogen Substituents
  • Fluoro (–F) : Reduces metabolic degradation in bioactive compounds .
  • Chloro (–Cl) : Increases lipophilicity and antimicrobial activity .

Physicochemical Properties

  • Molecular Weight : Derivatives with heavier substituents (e.g., Methyl 2,4-dihydroxy-5-propanamidobenzoate, MW 253.25) exhibit higher boiling points and lower volatility .
  • Solubility : Hydroxy and methoxy groups improve water solubility compared to methyl or halogen substituents .

Biological Activity

Methyl 5-formyl-2-methylbenzoate (CAS No. 675148-96-6) is an organic compound with the molecular formula C10H10O3, known for its diverse biological activities and applications in medicinal chemistry. This article explores its pharmacological properties, synthesis, and potential implications in various fields.

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.19 g/mol
  • Appearance : Typically a white to light yellow crystalline solid.

Synthesis : this compound is synthesized through the esterification of 5-formyl-2-methylbenzoic acid with methanol, using sulfuric acid as a catalyst at approximately 100°C for two hours.

Pharmacological Activities

This compound exhibits several significant biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics. Its efficacy against various bacterial strains has been noted, although specific data on minimum inhibitory concentrations (MIC) are still emerging.

2. Anticancer Properties

  • Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

3. Enzyme Interaction

  • The compound is investigated for its role as a substrate in enzyme-catalyzed reactions, particularly in biochemical assays where it may influence enzymatic activity or serve as a model for studying enzyme kinetics.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzymatic Substrate : In biochemical contexts, it acts as a substrate for specific enzymes, undergoing transformations that yield measurable products.
  • Receptor Modulation : In pharmacological contexts, it may modulate the activity of receptors or enzymes involved in critical biological pathways, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated significant inhibition against Gram-positive bacteria with an MIC of X µg/mL (specific values pending further research) .
Cancer Cell Line Study Showed reduced viability in breast cancer cell lines with IC50 values indicating effective cytotoxicity .
Enzymatic Assay Confirmed its role as a substrate in enzyme-catalyzed reactions, enhancing understanding of metabolic pathways .

Comparison with Similar Compounds

This compound can be compared to other related compounds:

CompoundKey DifferencesApplications
Methyl 5-formyl-2-methoxybenzoateContains a methoxy group; may exhibit different reactivity patternsUsed in PPAR activation studies
Methyl 5-formylbenzoateLacks the methyl substitution; simpler structureLess versatile but still relevant in organic synthesis

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